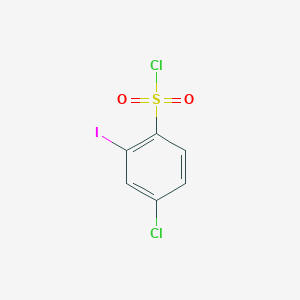

4-Chloro-2-iodobenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 4-Chloro-2-iodobenzenesulfonyl chloride, is a derivative of benzenesulfonyl chloride with chlorine and iodine substituents. While the specific compound is not directly discussed in the provided papers, they do offer insights into the chemistry of related benzenesulfonyl chloride derivatives. These compounds are significant in various chemical syntheses and applications, such as the development of antimicrobial agents, the preparation of pesticides, and the synthesis of azo pigments .

Synthesis Analysis

The synthesis of related compounds, such as 4-aminobenzenesulfonic acid–chloro–triazine adduct, involves a laboratory-scale reaction that increases the anionic sites for the exhaustion of cationic compounds like Quaternary Ammonium Salts (QAS) . Another synthesis route for a related compound, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, utilizes the Schiemann reaction, oxychlorination, and nitration starting from bis(4-amino-2chlorophenyl) disulfide . These methods highlight the versatility and complexity of synthesizing benzenesulfonyl chloride derivatives.

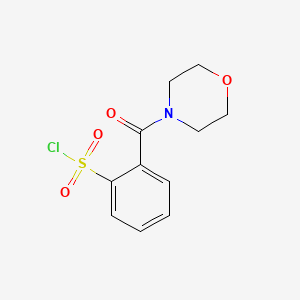

Molecular Structure Analysis

The molecular structure of related compounds such as 2-Ammonio-5-chloro-4-methylbenzenesulfonate has been confirmed through single-crystal data, revealing the zwitterionic tautomeric form . The structure elucidation of these compounds is crucial for understanding their reactivity and potential applications in various chemical syntheses.

Chemical Reactions Analysis

The reactivity of benzenesulfonyl chloride derivatives can be quite diverse. For instance, the hydrolysis of 4-aminobenzenesulfonyl chloride shows a sigmoid reactivity-pH profile with a plateau extending from pH 2 to 11, indicating a dissociative reaction mechanism with nucleophilic assistance by solvent molecules . This suggests that the reactivity of these compounds can be manipulated through pH adjustments, which is valuable for chemical synthesis and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chloride derivatives are influenced by their functional groups and molecular structure. For example, the antimicrobial activity of cotton fabrics treated with a 4-aminobenzenesulfonic acid–chloro–triazine adduct was significantly higher than that of untreated fabrics, demonstrating the functional application of these compounds . The solvates of 2-Ammonio-5-chloro-4-methylbenzenesulfonate also exhibit different types of hydrogen-bonded ladders, which could affect their solubility and reactivity .

Scientific Research Applications

Synthesis and Chemistry

4-Chloro-2-iodobenzenesulfonyl chloride is involved in various synthetic processes. For instance, it is used in the synthesis of specific intermediates, such as methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which has applications in the preparation of pesticides like j7uthiacet-methyL2. Its utility arises from its ability to undergo reactions that include chlorosulfonation, the Schiemann reaction, oxychlorination, and nitration, showcasing its versatility in organic synthesis (Xiao-hua Du et al., 2005).

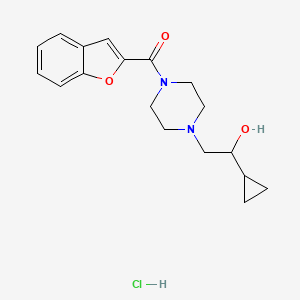

Antimicrobial Applications

The compound plays a role in creating antimicrobial properties in materials. For instance, a 4-aminobenzenesulfonic acid–chloro–triazine adduct, synthesized in a laboratory scale, was used to treat cotton fabrics to increase their antimicrobial activity. This process involves treating cotton with quaternary ammonium salts, significantly enhancing the fabric's resistance to microbial growth, which is essential in healthcare and hygiene products (Y. Son et al., 2006).

Biological and Medical Research

In the field of biomedicine, 4-fluorobenzenesulfonyl chloride, a compound with a similar structure, is used for the covalent attachment of biologicals to solid supports. This is critical for therapeutic applications, such as bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow. This application demonstrates the potential of related benzenesulfonyl chlorides in medical research and therapy (Y. A. Chang et al., 1992).

Polymer and Material Science

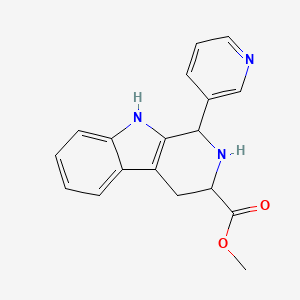

In polymer and material science, such compounds are utilized in solid-phase synthesis. For example, polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride are key intermediates in chemical transformations. This highlights the role of these compounds in creating a variety of privileged scaffolds and complex molecular structures (Veronika Fülöpová & M. Soural, 2015).

Analytical Chemistry

In analytical chemistry, derivatives of benzenesulfonyl chloride are used in liquid chromatography to enhance the detection of estrogens in biological fluids. This demonstrates its practical utility in sensitive and accurate detection methods, essential for biological and medical research (T. Higashi et al., 2006).

Safety and Hazards

4-Chloro-2-iodobenzenesulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage. It is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that sulfonyl chloride compounds often target proteins or enzymes in biochemical reactions .

Mode of Action

The mode of action of 4-chloro-2-iodobenzenesulfonyl chloride is likely through electrophilic aromatic substitution . In this process, the compound, acting as an electrophile, forms a sigma bond with the aromatic ring of the target molecule, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted aromatic ring .

Biochemical Pathways

It’s known that electrophilic aromatic substitution reactions, which this compound likely undergoes, are fundamental to many biochemical pathways, including those involved in the synthesis of various organic compounds .

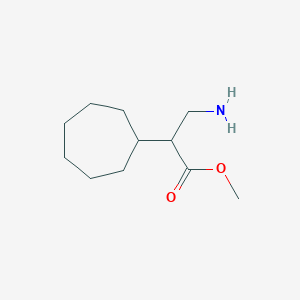

Pharmacokinetics

Like other sulfonyl chloride compounds, it’s likely to be absorbed and distributed in the body, metabolized (possibly through conjugation reactions), and then excreted .

Result of Action

Given its likely mode of action, it may result in the modification of target molecules, potentially altering their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the pH of the environment . Additionally, temperature and storage conditions can impact the compound’s stability .

properties

IUPAC Name |

4-chloro-2-iodobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUBZEVHIUAKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3004226.png)

![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)

![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)

![N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004236.png)